molecular formula C18H21N5O2 B5548637 N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide

N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B5548637
M. Wt: 339.4 g/mol
InChI Key: CUZLHOAADFLURO-UHFFFAOYSA-N
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Description

N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a piperazine ring, which is further substituted with a methylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methylpyridazine group. The final step involves the formation of the benzamide linkage. Key reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and piperazine-containing molecules. Examples are:

Uniqueness

What sets N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide apart is its specific substitution pattern and the presence of the methylpyridazine group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-14-7-8-16(21-20-14)22-9-11-23(12-10-22)17(24)13-19-18(25)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZLHOAADFLURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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